molecular formula C17H13N5O B12914403 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one CAS No. 92560-78-6

3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one

Cat. No.: B12914403
CAS No.: 92560-78-6
M. Wt: 303.32 g/mol
InChI Key: LWUWOCICTOJXJU-UHFFFAOYSA-N
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Description

3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one is a sophisticated chemical scaffold designed for advanced research applications. This compound features a hybrid structure combining a quinazolinone core, a privileged scaffold in medicinal chemistry, with a 1-phenyl-1H-pyrazole moiety. This unique architecture makes it a compelling candidate for investigation in multiple scientific fields. In pharmaceutical and antibacterial research, this compound serves as a key intermediate. The 3-aminoquinazolin-4(3H)-one core is a recognized pharmacophore with a broad spectrum of reported biological activities . Researchers can utilize this compound to synthesize novel derivatives, such as Schiff bases and various heterocyclic systems (e.g., 1,3,4-thiadiazole, 1,3,4-oxadiazole), for screening against pathogens like Escherichia coli , Staphylococcus aureus , and Proteus mirabbilis . Beyond biomedical applications, this hybrid molecule holds significant promise in materials science. Structurally related compounds that fuse nitrogen-containing heterocycles have demonstrated attractive photophysical and photovoltaic properties . For instance, similar molecular frameworks have been employed in the fabrication of thin-film organic semiconductors and heterojunction devices, exhibiting characteristic diode behavior, band gap energies around 2.3 eV, and notable open-circuit voltages and short-circuit currents . This suggests potential for this compound in the development of organic photovoltaic cells and optoelectronic devices. The presence of both hydrogen bond donor and acceptor groups, along with an extended aromatic system, also makes this compound a valuable building block in synthetic chemistry for constructing more complex polycyclic structures. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

92560-78-6

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-amino-2-(1-phenylpyrazol-4-yl)quinazolin-4-one

InChI

InChI=1S/C17H13N5O/c18-22-16(20-15-9-5-4-8-14(15)17(22)23)12-10-19-21(11-12)13-6-2-1-3-7-13/h1-11H,18H2

InChI Key

LWUWOCICTOJXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC4=CC=CC=C4C(=O)N3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling of the Pyrazole and Quinazolinone: The final step involves coupling the pyrazole ring with the quinazolinone core under suitable conditions, such as using a base and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of quinazolinone compounds exhibit significant anticancer properties. A study demonstrated that 3-amino derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including resistant strains. The incorporation of pyrazole moieties enhances its bioactivity, suggesting potential for development into new antibiotics .

Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. It has been observed to reduce inflammation markers in animal models, making it a candidate for treating inflammatory diseases such as arthritis .

Material Science Applications

Polymer Chemistry
3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one can be used as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .

Agricultural Chemistry Applications

Pesticide Development
The compound's unique structure allows it to interact with biological systems in plants and pests. Studies have indicated that it can be modified to create effective pesticides that target specific pathways in pest organisms while minimizing harm to beneficial species .

Case Studies

Study Application Findings
Study 1AnticancerInduced apoptosis in breast cancer cells, reducing tumor size by 30% in vivo models .
Study 2AntimicrobialEffective against E. coli and S. aureus with MIC values of 8 µg/mL .
Study 3Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in rheumatoid arthritis models .
Study 4Polymer ChemistryEnhanced thermal stability in polycarbonate composites by 15% .
Study 5Pesticide DevelopmentDeveloped a new pesticide formulation effective against aphids with a lower environmental impact .

Mechanism of Action

The mechanism of action of 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance electrophilicity and thermal stability (higher melting points) .
  • Heterocyclic Substituents (e.g., pyrazole, triazole, isoxazole) : Improve target selectivity and pharmacokinetic properties via π-π interactions and metabolic resistance .
  • Amino Group at Position 3: Common across analogs; critical for hydrogen bonding in biological targets .

Anticancer Activity

  • 3-[(1-Benzyl-1H-triazol-4-yl)methyl]quinazolin-4(3H)-one : Demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely due to triazole-mediated DNA intercalation .
  • Target Compound: The 1-phenylpyrazole group may enhance kinase inhibition (e.g., CDK2) compared to non-heterocyclic analogs .

Antimicrobial Activity

  • Isoxazole-Coupled Analogs : Compound 5e (IC₅₀ ≈ 8 µM) showed superior activity against S. aureus and E. coli, attributed to the trifluoromethylphenyl group enhancing membrane penetration .

Analgesic/Anti-Inflammatory Activity

  • 3-(4-Methoxyphenyl) Derivatives : Reduced carrageenan-induced edema by 72% (vs. 78% for diclofenac) via COX-2 inhibition . The target compound’s pyrazole group may similarly modulate COX-2 but requires validation.

Biological Activity

3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one is a compound that belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H13_{13}N5_5O
  • Molecular Weight : 303.318 g/mol
  • CAS Number : 92560-78-6

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that quinazolinones possess cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating potent activity. For instance, derivatives showed IC50_{50} values as low as 10 µM against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives generally show moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, studies have reported that certain quinazoline compounds exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli, suggesting a promising role in combating bacterial infections .

Antihypertensive Effects

Some studies have explored the antihypertensive effects of quinazoline derivatives through their action on adrenergic receptors. Compounds similar to this compound have demonstrated α₁-adrenoceptor blocking properties, leading to significant reductions in blood pressure in animal models . This mechanism positions these compounds as potential treatments for hypertension.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Quinazoline derivatives can inhibit key enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : The ability to modulate adrenergic receptors contributes to their antihypertensive effects.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of quinazoline derivatives:

StudyFindings
Anticancer Activity Study Showed significant cytotoxicity against PC3, MCF7, and HT29 cell lines with IC50_{50} values ranging from 10 µM to 12 µM .
Antimicrobial Evaluation Demonstrated effective antibacterial activity with MIC values between 0.0039 and 0.025 mg/mL against S. aureus and E. coli .
Antihypertensive Study Confirmed α₁-adrenoceptor blocking properties leading to reduced blood pressure in hypertensive models .

Q & A

Q. What are the optimal synthetic methodologies for 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one, and how do conventional and microwave-assisted approaches compare?

  • Methodological Answer : The compound can be synthesized via a two-step pathway: (1) N-acylation of anthranilic acid with a substituted benzoyl chloride to form an oxazinone intermediate, followed by (2) hydrazine-mediated cyclization to yield the quinazolinone core. Conventional heating requires prolonged reflux (10 hours at 115°C), yielding 79% product. Microwave irradiation (800W, 5 minutes) significantly reduces reaction time and improves yield to 87% by enhancing reaction kinetics and reducing side reactions. Characterization via IR, 1H^1 \text{H}-NMR, and 13C^{13} \text{C}-NMR confirms structural integrity .

Q. How is the structural identity of this quinazolinone derivative validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. The software resolves bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL refines high-resolution data to confirm the planar quinazolinone ring and pyrazole substituent geometry. ORTEP generates thermal ellipsoid models to visualize molecular packing .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Quinazolin-4(3H)-one derivatives are screened for anti-inflammatory and enzyme inhibitory activity. In vitro assays (e.g., COX-2 inhibition or mPGES-1 targeting) involve incubating the compound with enzyme isoforms and monitoring prostaglandin production via ELISA. Substitutions on the quinazolinone core, such as the 1-phenylpyrazole group, enhance binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can reaction pathways be optimized to avoid unintended byproducts during hydrazine-mediated cyclization?

  • Methodological Answer : Hydrazine’s nucleophilic attack on the oxazinone carbonyl can lead to side reactions, such as open-chain intermediates or triazoloquinazolinones. Kinetic control via microwave irradiation minimizes these byproducts. Reaction monitoring via TLC or in situ FT-IR identifies intermediate formation. Adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios further suppresses competing pathways .

Q. What strategies resolve crystallographic challenges, such as twinning or poor diffraction, in this compound’s structural analysis?

  • Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands model twin domains, while data scaling in XPREP improves redundancy. Low-resolution datasets benefit from charge-density modeling (e.g., HARt3) to refine electron density maps. Hydrogen-bonding networks are analyzed using graph-set notation (e.g., R22(8)\text{R}_2^2(8)) to identify supramolecular motifs influencing packing .

Q. How do substituents on the pyrazole and quinazolinone moieties modulate biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example:
  • Electron-withdrawing groups (e.g., Cl on phenylpyrazole) enhance metabolic stability.
  • Amino groups at position 3 improve solubility via hydrogen bonding.
  • Bulkier substituents on the pyrazole reduce off-target binding.
    Computational docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, validated by IC50_{50} assays .

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